

Quantifying Cellular Glutathione Levels Using NBD-PZ: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Nitro-7-piperazinobenzofurazan*

Cat. No.: *B162425*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione (GSH) is a tripeptide thiol that serves as a primary antioxidant in cells, playing a critical role in maintaining redox homeostasis, detoxification of xenobiotics, and regulating cellular processes such as proliferation and apoptosis. Aberrant glutathione levels are implicated in a range of pathologies, including cancer, neurodegenerative diseases, and cardiovascular disease. Consequently, the accurate quantification of cellular GSH is of paramount importance in biomedical research and drug development.

This document provides detailed application notes and protocols for the quantification of cellular glutathione using the fluorescent probe NBD-PZ (4-(7-nitrobenzofurazan-4-yl)piperazine). NBD-PZ is a fluorogenic reagent that exhibits enhanced fluorescence upon reaction with thiols, making it a valuable tool for the sensitive detection of GSH in biological samples.

Principle of Detection

The quantification of glutathione using NBD-PZ is based on a nucleophilic aromatic substitution reaction. The thiol group of glutathione attacks the electron-deficient nitrobenzofurazan (NBD) core of the non-fluorescent NBD-PZ molecule, leading to the displacement of the piperazine moiety. This reaction forms a highly fluorescent NBD-SG adduct, and the resulting fluorescence intensity is directly proportional to the concentration of glutathione in the sample. This method

allows for the sensitive and specific quantification of GSH in cell lysates and can be adapted for cellular imaging.

Application Notes

- **Probe Specificity:** While NBD-PZ is highly reactive towards glutathione, it can also react with other cellular thiols, such as cysteine and homocysteine. It is crucial to consider the relative abundance of these thiols in the experimental system. In most cell types, glutathione is the most abundant non-protein thiol, with concentrations in the millimolar range, significantly higher than other thiols[1].
- **Instrumentation:** This protocol is suitable for use with fluorescence microplate readers and fluorescence microscopes equipped with appropriate filter sets for the excitation and emission wavelengths of the NBD-SG adduct.
- **Controls:** It is essential to include appropriate controls in each experiment. A negative control (cells without NBD-PZ) should be used to determine the background autofluorescence. A positive control of known GSH concentration should be used to generate a standard curve for absolute quantification. Additionally, treating cells with a GSH depleting agent, such as L-buthionine-SR-sulfoximine (BSO), can be used to validate the specificity of the assay.
- **Data Interpretation:** The fluorescence intensity measurements provide a relative quantification of cellular GSH levels. For absolute quantification, a standard curve must be generated using known concentrations of GSH. The final data should be normalized to a measure of cell number or protein concentration to account for variations in cell density.

Quantitative Data Summary

Due to the limited availability of published data specifically using NBD-PZ for cellular glutathione quantification, the following table presents representative intracellular glutathione concentrations in various cell lines measured by other fluorescent probe-based methods for illustrative purposes. Researchers should generate their own calibration curves and validate the assay for their specific cell lines and experimental conditions.

Cell Line	Method	Intracellular Glutathione Concentration (mM)	Reference
HeLa	RealThiol (RT) probe	5.0 ± 0.5	--INVALID-LINK--
PANC-1	ThiolQuant Green (TQ Green)	3.6 ± 0.4	--INVALID-LINK--
3T3-L1	ThiolQuant Green (TQ Green)	2.5 ± 0.3	--INVALID-LINK--
HepG2	ThiolQuant Green (TQ Green)	4.2 ± 0.5	--INVALID-LINK--

Experimental Protocols

Protocol 1: Quantification of Cellular Glutathione using a Fluorescence Microplate Reader

This protocol describes the measurement of total intracellular glutathione from a cell lysate.

Materials:

- NBD-PZ stock solution (10 mM in DMSO)
- Phosphate-buffered saline (PBS), pH 7.4
- Lysis buffer (e.g., RIPA buffer or 0.1% Triton X-100 in PBS)
- Glutathione (GSH) standard solution (10 mM in PBS, freshly prepared)
- 96-well black, clear-bottom microplates
- Fluorescence microplate reader (Excitation: ~470 nm, Emission: ~530 nm)
- Protein assay reagent (e.g., BCA or Bradford)

Procedure:

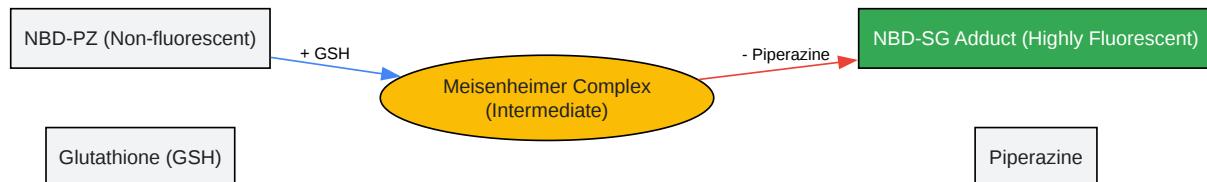
- Cell Culture: Plate cells in a 96-well plate at a desired density and culture overnight.
- Cell Lysis:
 - Wash the cells twice with ice-cold PBS.
 - Add 50 μ L of lysis buffer to each well and incubate on ice for 15 minutes with gentle shaking.
- Preparation of Glutathione Standard Curve:
 - Prepare a series of GSH standards (e.g., 0, 10, 20, 40, 60, 80, 100 μ M) by diluting the 10 mM GSH stock solution in lysis buffer.
- NBD-PZ Staining:
 - Prepare a working solution of NBD-PZ (100 μ M) by diluting the stock solution in PBS.
 - Add 50 μ L of the cell lysate or GSH standard to wells of a new 96-well black, clear-bottom microplate.
 - Add 50 μ L of the 100 μ M NBD-PZ working solution to each well.
 - Incubate the plate at room temperature for 30 minutes, protected from light.
- Fluorescence Measurement:
 - Measure the fluorescence intensity using a microplate reader with excitation at \sim 470 nm and emission at \sim 530 nm.
- Data Analysis:
 - Subtract the fluorescence of the blank (0 μ M GSH) from all readings.
 - Plot the fluorescence intensity of the GSH standards against their concentrations to generate a standard curve.

- Determine the glutathione concentration in the cell lysates from the standard curve.
- Normalize the glutathione concentration to the protein concentration of the cell lysate, determined by a standard protein assay.

Protocol 2: Fluorescence Imaging of Intracellular Glutathione

This protocol allows for the visualization of relative glutathione levels in live cells.

Materials:


- NBD-PZ stock solution (10 mM in DMSO)
- Cell culture medium
- Phosphate-buffered saline (PBS), pH 7.4
- Glass-bottom dishes or chamber slides
- Fluorescence microscope with appropriate filter sets (e.g., FITC or GFP cube)

Procedure:

- Cell Culture: Plate cells on glass-bottom dishes or chamber slides and culture to the desired confluence.
- NBD-PZ Loading:
 - Prepare a working solution of NBD-PZ (e.g., 10 μ M) in pre-warmed cell culture medium.
 - Remove the culture medium from the cells and wash once with PBS.
 - Add the NBD-PZ working solution to the cells and incubate for 30 minutes at 37°C in a CO2 incubator.
- Washing:

- Remove the NBD-PZ loading solution and wash the cells three times with warm PBS to remove any unbound probe.
- Imaging:
 - Add fresh, pre-warmed cell culture medium or PBS to the cells.
 - Image the cells using a fluorescence microscope with excitation at ~470 nm and emission at ~530 nm.
- Image Analysis:
 - Quantify the mean fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ or CellProfiler).
 - Compare the fluorescence intensity between different experimental groups to determine relative changes in intracellular glutathione levels.

Visualizations

[Click to download full resolution via product page](#)

Caption: Reaction of NBD-PZ with Glutathione.

[Click to download full resolution via product page](#)

Caption: Workflow for Cellular GSH Quantification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Research Progress of Fluorescent Probes for Detection of Glutathione (GSH): Fluorophore, Photophysical Properties, Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Quantifying Cellular Glutathione Levels Using NBD-PZ: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b162425#quantifying-cellular-glutathione-levels-using-nbd-pz>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com